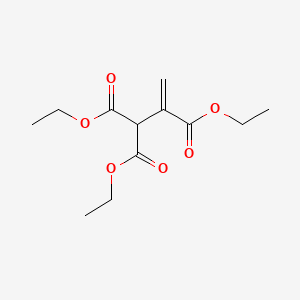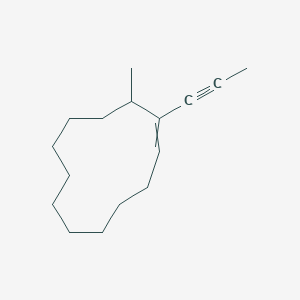
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene is an organic compound with the molecular formula C16H26 It is a derivative of cyclododecene, featuring a methyl group and a propynyl group attached to the cyclododecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene typically involves the alkylation of cyclododecene. One common method is the reaction of cyclododecene with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new substituted cyclododecene derivatives.
Wissenschaftliche Forschungsanwendungen
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
- 1-(prop-1-en-2-yl)cyclohex-1-ene
Uniqueness
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene is unique due to its cyclododecane ring structure combined with the propynyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
65691-81-8 |
|---|---|
Molekularformel |
C16H26 |
Molekulargewicht |
218.38 g/mol |
IUPAC-Name |
12-methyl-1-prop-1-ynylcyclododecene |
InChI |
InChI=1S/C16H26/c1-3-12-16-14-11-9-7-5-4-6-8-10-13-15(16)2/h14-15H,4-11,13H2,1-2H3 |
InChI-Schlüssel |
HDCCTSQBPYJPPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CCCCCCCCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


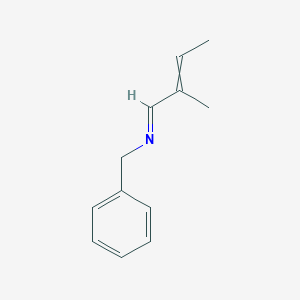
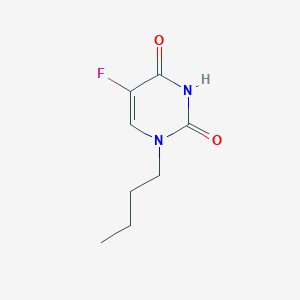
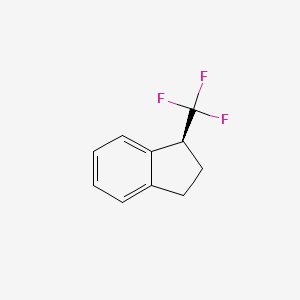

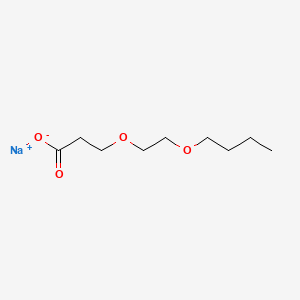
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)

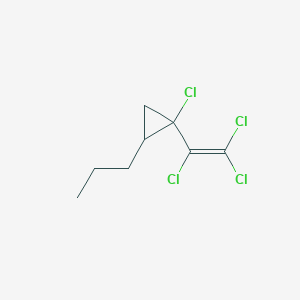
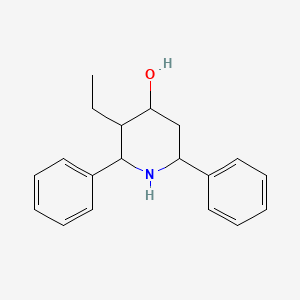
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)

oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
